molecular formula C10H21N3O2 B15335165 3-(Boc-amino)-2,2-dimethylpropanimidamide

3-(Boc-amino)-2,2-dimethylpropanimidamide

Cat. No.: B15335165
M. Wt: 215.29 g/mol
InChI Key: HXCISCJVRAGCQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Boc-amino)-2,2-dimethylpropanimidamide is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection of the amino group is required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-2,2-dimethylpropanimidamide typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

    Starting Material: 2,2-dimethylpropanimidamide

    Reagent: Di-tert-butyl dicarbonate (Boc2O)

    Base: Triethylamine

    Solvent: Dichloromethane

    Conditions: Room temperature, anhydrous

The reaction proceeds smoothly, yielding this compound with high efficiency .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-2,2-dimethylpropanimidamide undergoes several types of chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane

    Substitution: Alkyl halides in the presence of a base

    Reduction: Sodium borohydride in methanol

Major Products Formed

    Deprotection: 2,2-dimethylpropanimidamide

    Substitution: Various substituted derivatives

    Reduction: Corresponding alcohols

Scientific Research Applications

3-(Boc-amino)-2,2-dimethylpropanimidamide is widely used in scientific research due to its versatility. Some of its applications include:

    Peptide Synthesis: The Boc group is commonly used to protect amino groups during peptide synthesis, allowing for selective deprotection and coupling of amino acids.

    Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Bioconjugation: It is employed in the modification of biomolecules for various biological studies.

    Material Science: The compound is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-2,2-dimethylpropanimidamide primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted reactions. Upon deprotection, the free amine can then react with other molecules, facilitating the synthesis of complex structures.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butoxycarbonyl-2,2-dimethylpropanamide
  • N-tert-butoxycarbonyl-2,2-dimethylpropanamine
  • N-tert-butoxycarbonyl-2,2-dimethylpropanol

Uniqueness

3-(Boc-amino)-2,2-dimethylpropanimidamide is unique due to its specific structure, which allows for selective protection and deprotection of the amino group. This makes it particularly useful in peptide synthesis and other applications where precise control over functional group reactivity is required.

Properties

Molecular Formula

C10H21N3O2

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl N-(3-amino-3-imino-2,2-dimethylpropyl)carbamate

InChI

InChI=1S/C10H21N3O2/c1-9(2,3)15-8(14)13-6-10(4,5)7(11)12/h6H2,1-5H3,(H3,11,12)(H,13,14)

InChI Key

HXCISCJVRAGCQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.